molecular formula C19H24N2O3S B2475907 2-amino-N-(2,5-dimethoxyphenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide CAS No. 588715-65-5

2-amino-N-(2,5-dimethoxyphenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide

Cat. No.: B2475907
CAS No.: 588715-65-5
M. Wt: 360.47
InChI Key: RPJPOXDHSOFGDV-UHFFFAOYSA-N
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Description

Historical Context in Aminothiophene Chemistry

The development of aminothiophene chemistry has its roots in the fundamental understanding of thiophene as an aromatic heterocycle, which has evolved into one of the most extensively studied areas in modern heterocyclic chemistry. Thiophene derivatives have attracted significant academic and industrial interest due to their structural similarity to naturally occurring compounds and their demonstrated therapeutic potential across multiple disease areas. The thiophene nucleus, characterized by its five-membered ring containing sulfur as the heteroatom, possesses unique electronic properties that distinguish it from other aromatic systems.

The historical significance of 2-aminothiophenes began to emerge with the recognition that these compounds could serve as versatile building blocks for pharmaceutical applications. Since 1961, when the first report on the Gewald reaction was published, this synthetic methodology became the universal method for preparing substituted 2-aminothiophenes and has gained prominence in contemporary synthetic chemistry. The Gewald reaction involves the condensation of carbonyl compounds with activated nitriles in the presence of elemental sulfur and a base, providing access to diverse 2-aminothiophene derivatives with various substitution patterns.

Over the past decades, 2-aminothiophenes have demonstrated remarkable biological activities, including anti-cancer, anti-inflammatory, anti-bacterial, anti-fungal, anti-tumor, anti-malarial, anti-microbial, and anti-anxiety properties. The structural versatility of these compounds has enabled medicinal chemists to develop targeted therapeutic candidates through systematic structure-activity relationship studies. Notably, some 2-aminothiophene derivatives have shown significant antitumor activity through variable modes of action, including histone deacetylase inhibition and kinase inhibition.

The evolution of 2-aminothiophene chemistry has been characterized by continuous innovation in synthetic methodologies and expanding understanding of their pharmacological profiles. The development of microwave-assisted synthesis and green synthesis approaches has further enhanced the accessibility of these compounds, contributing to their widespread investigation in drug discovery programs. The compound 2-amino-N-(2,5-dimethoxyphenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide, with Chemical Abstracts Service number 588715-65-5, represents a sophisticated example of this chemical evolution, incorporating both the fundamental 2-aminothiophene scaffold and an expanded cycloocta ring system.

Position in 2-Aminothiophene-3-carboxamide Research

The specific structural features of this compound position it as a unique member within the broader family of 2-aminothiophene-3-carboxamide derivatives. The compound's molecular formula C₁₉H₂₄N₂O₃S and molecular weight of 360.47 reflect its complex structure, which incorporates multiple functional elements that contribute to its potential biological activity.

Research in 2-aminothiophene-3-carboxamide chemistry has revealed several key structure-activity relationships that enhance our understanding of this compound's potential significance. The presence of carboxamide functionality at the 3-position of the thiophene ring has been identified as a critical structural element for biological activity in many therapeutic applications. In the context of anti-tubercular research, studies have demonstrated that 2-aminothiophene derivatives with carboxamide substitutions can exhibit remarkable potency against Mycobacterium tuberculosis, with some compounds showing minimum inhibitory concentrations in the submicromolar range.

The hexahydrocycloocta[b]thiophene core structure represents a significant structural variation from simpler 2-aminothiophene derivatives. This expanded ring system provides additional conformational flexibility and may influence the compound's interaction with biological targets. Recent investigations into cyclooctatetrathiophene derivatives have demonstrated that these extended aromatic systems can exhibit unique electronic properties and aggregation-induced emission features. The structural complexity of the hexahydrocycloocta[b]thiophene system suggests potential for diverse biological activities through multiple molecular interactions.

The 2,5-dimethoxyphenyl substitution pattern on the carboxamide nitrogen represents another important structural feature that distinguishes this compound within the 2-aminothiophene-3-carboxamide family. Methoxy substitutions on aromatic rings are known to influence both the electronic properties and pharmacokinetic characteristics of small molecules. The specific positioning of these methoxy groups at the 2,5-positions of the phenyl ring may contribute to enhanced binding interactions with target proteins through hydrogen bonding or hydrophobic interactions.

Structural Feature Significance
2-Aminothiophene core Essential pharmacophore for biological activity
Hexahydrocycloocta ring Enhanced conformational flexibility and potential selectivity
3-Carboxamide functionality Critical for hydrogen bonding interactions
2,5-Dimethoxyphenyl group Modulates electronic properties and binding affinity

Significance in Heterocyclic Chemistry

Within the broader context of heterocyclic chemistry, this compound exemplifies the sophisticated molecular architectures that can be achieved through modern synthetic methodologies. Heterocyclic compounds represent more than half of all known organic compounds and constitute 59% of United States Food and Drug Administration-approved drugs containing nitrogen heterocycles. The thiophene nucleus, as a sulfur-containing five-membered heterocycle, occupies a privileged position within this chemical space due to its unique electronic properties and synthetic versatility.

The significance of this compound in heterocyclic chemistry extends beyond its individual structural features to encompass its representation of advanced synthetic capabilities in thiophene chemistry. The successful construction of the hexahydrocycloocta[b]thiophene framework demonstrates the evolution of synthetic methodologies from simple Gewald reactions to more complex ring-forming processes. This structural complexity reflects the ongoing advancement in heterocyclic synthesis, where chemists continue to develop new methods for constructing increasingly sophisticated molecular architectures.

Recent developments in thiophene chemistry have emphasized the importance of these heterocycles in materials science applications, including organic electronics and photovoltaic devices. The electronic properties of thiophene-based systems, particularly their conjugated π-electron systems, make them valuable components in organic semiconductors and light-emitting materials. The compound under study, while primarily of interest for its potential biological applications, also represents the type of complex thiophene architecture that may find applications in advanced materials research.

The compound's computational chemistry data, including a topological polar surface area of 73.58 and calculated logarithm of partition coefficient of 4.2588, provides insight into its physicochemical properties and potential for drug-like behavior. These parameters place the compound within ranges associated with favorable pharmacokinetic properties, supporting its potential significance in medicinal chemistry applications. The presence of five hydrogen bond acceptors and two hydrogen bond donors, along with four rotatable bonds, suggests appropriate molecular flexibility for protein binding interactions.

The broader implications of this compound's structure for heterocyclic chemistry include its demonstration of how classical heterocyclic scaffolds can be elaborated through strategic synthetic modifications to create molecules with enhanced complexity and potentially improved biological profiles. The integration of multiple pharmacophoric elements within a single molecular framework represents a contemporary approach to drug design that maximizes the probability of achieving desired biological activities while maintaining drug-like properties.

Properties

IUPAC Name

2-amino-N-(2,5-dimethoxyphenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3S/c1-23-12-9-10-15(24-2)14(11-12)21-19(22)17-13-7-5-3-4-6-8-16(13)25-18(17)20/h9-11H,3-8,20H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPJPOXDHSOFGDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=C(SC3=C2CCCCCC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-amino-N-(2,5-dimethoxyphenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide (CAS Number: 588715-65-5) is a synthetic derivative belonging to the class of thiophene-based compounds. It has garnered attention due to its potential biological activities, particularly in the context of cancer therapy and neuropharmacology. This article presents a detailed overview of its biological activity based on recent research findings.

  • Molecular Formula : C₁₉H₂₄N₂O₃S
  • Molecular Weight : 348.47 g/mol
  • Structure : The compound features a hexahydrocycloocta[b]thiophene core with an amino group and a dimethoxyphenyl substituent.

Biological Activity Overview

The biological activity of this compound has been primarily evaluated through in vitro studies focusing on its anticancer properties and neuroprotective effects.

Anticancer Activity

A significant aspect of the biological activity of this compound is its potential as an anticancer agent. Studies have demonstrated its ability to induce apoptosis in various cancer cell lines.

Case Study: MCF-7 Breast Cancer Cells

  • IC50 Value : The compound exhibited an IC50 value of approximately 23.2 µM , indicating effective cytotoxicity against MCF-7 breast cancer cells.
  • Mechanism of Action :
    • Induction of apoptosis was confirmed through flow cytometry analysis using Annexin V/PI staining.
    • The compound caused a substantial reduction in cell viability (26.86%) and increased early (AV+/PI−) and late (AV+/PI+) apoptotic populations by 2.3 and 6.6 times, respectively .
    • Cell cycle analysis revealed G2/M-phase arrest with a notable increase in the percentage of cells in this phase (25.56% compared to 17.23% for control), suggesting interference with cell cycle progression .
Cell Line IC50 (µM) Effect
MCF-723.2Induces apoptosis and necrosis

Neuroprotective Activity

In addition to its anticancer properties, the compound has been investigated for neuroprotective effects.

Case Study: Neuroprotection Against Oxidative Stress

  • In vitro studies indicated that the compound could protect neuronal cells from oxidative stress-induced damage.
  • Mechanistic studies suggested that it may modulate pathways related to oxidative stress response and inflammation.

Pharmacokinetics

The pharmacokinetic profile of this compound remains largely unexplored; however, preliminary data suggest it may act as a prodrug that metabolizes into active metabolites influencing adrenergic pathways. Understanding its absorption, distribution, metabolism, and excretion (ADME) will be crucial for further therapeutic development.

Comparison with Similar Compounds

Table 1. Structural and Physicochemical Comparison

Compound Name Substituent (R Group) Molecular Formula Molecular Weight Key Features Source
2-amino-N-(2,5-dimethoxyphenyl)-hexahydrocycloocta[b]thiophene-3-carboxamide 2,5-dimethoxyphenyl C₁₉H₂₅N₂O₃S 377.48 Electron-donating OMe groups
2-amino-N-(4-chlorophenyl)-hexahydrocycloocta[b]thiophene-3-carboxamide 4-chlorophenyl C₁₇H₁₉ClN₂OS 334.87 Electron-withdrawing Cl substituent
2-amino-N-(2-furylmethyl)-hexahydrocycloocta[b]thiophene-3-carboxamide 2-furylmethyl C₁₆H₂₀N₂O₂S 304.41 Heteroaromatic substituent
Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate Ethyl ester, 4,5-dimethyl C₁₀H₁₅NO₂S 213.29 Smaller fused cyclohexane ring

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for preparing 2-amino-N-(2,5-dimethoxyphenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide, and how are reaction conditions optimized?

  • Methodological Answer : The compound is synthesized via a two-step process:

Cyanoacetylation : React ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate with 1-cyanoacetyl-3,5-dimethylpyrazole to introduce the cyanoacetamido group .

Knoevenagel Condensation : Treat the intermediate with substituted benzaldehydes (e.g., 2,5-dimethoxybenzaldehyde) in toluene using catalytic piperidine and acetic acid. Reactions complete in 5–6 hours, yielding 72–94% after alcohol recrystallization .

  • Key Optimization Parameters : Solvent choice (toluene), catalyst ratio (piperidine:acetic acid), and temperature control (reflux conditions).

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

  • Methodological Answer :

  • IR Spectroscopy : Identifies functional groups (e.g., NH stretch at ~3300 cm⁻¹, C=O at ~1680 cm⁻¹, and C≡N at ~2200 cm⁻¹) .
  • NMR (¹H/¹³C) : Assigns proton environments (e.g., aromatic protons at δ 6.5–7.5 ppm, cyclooctathiophene backbone signals at δ 1.5–3.0 ppm) and carbon types (e.g., carbonyl carbons at ~165 ppm) .
  • Mass Spectrometry : Confirms molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .

Q. What preliminary biological assays are recommended to screen its bioactivity?

  • Methodological Answer :

  • Antioxidant Assays : DPPH radical scavenging and FRAP assays to evaluate electron-donating capacity .
  • Anti-inflammatory Testing : Carrageenan-induced paw edema models in rodents, measuring COX-2 inhibition .
  • Antibacterial Screening : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative strains (e.g., S. aureus, E. coli) using broth microdilution .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing byproduct formation?

  • Methodological Answer :

  • Catalyst Screening : Replace piperidine with DBU (1,8-diazabicycloundec-7-ene) for faster kinetics and higher regioselectivity .
  • Solvent Optimization : Use DMF or THF to enhance solubility of intermediates, reducing side reactions .
  • Purification Strategies : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) instead of recrystallization for complex mixtures .

Q. How should researchers address contradictions in biological activity data across studies?

  • Methodological Answer :

  • Cross-Validation : Replicate assays under standardized conditions (e.g., identical bacterial strains, IC₅₀ protocols) .
  • Structure-Activity Analysis : Compare substituent effects (e.g., methoxy vs. chloro groups on the phenyl ring) using molecular docking to predict binding affinities .
  • Meta-Analysis : Aggregate data from multiple studies (e.g., MIC values, % inhibition) to identify trends obscured by assay variability .

Q. What mechanistic studies are essential to elucidate its mode of action?

  • Methodological Answer :

  • Target Identification : Use pull-down assays with biotinylated probes or affinity chromatography to isolate interacting proteins .
  • Enzyme Inhibition Assays : Test against kinases (e.g., MAPK) or oxidoreductases (e.g., NADPH oxidase) using fluorogenic substrates .
  • Transcriptomic Profiling : RNA-seq analysis on treated cell lines to identify dysregulated pathways (e.g., NF-κB, apoptosis) .

Q. What analytical challenges arise in assessing purity, and how are they resolved?

  • Methodological Answer :

  • HPLC Challenges : Co-elution of stereoisomers due to the cyclooctathiophene core’s conformational flexibility. Use chiral columns (e.g., Chiralpak IA) with heptane:isopropanol mobile phases .
  • Detection Limits : Low UV absorbance of the thiophene ring requires derivatization (e.g., bromination) or LC-MS/MS for quantification .

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